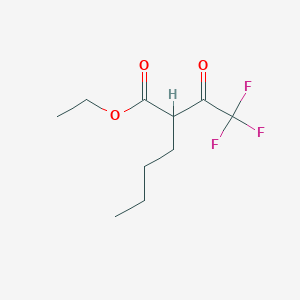

Ethyl 2-(trifluoroacetyl)hexanoate

Description

Ethyl 2-(trifluoroacetyl)hexanoate (C₁₀H₁₅F₃O₃, molecular weight 240.22 g/mol) is a fluorinated ester characterized by a hexanoate backbone substituted with a trifluoroacetyl group at the second carbon position . The trifluoroacetyl group introduces significant electronegativity and polarity, which influence its chemical reactivity, stability, and physical properties.

Properties

Molecular Formula |

C10H15F3O3 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

ethyl 2-(2,2,2-trifluoroacetyl)hexanoate |

InChI |

InChI=1S/C10H15F3O3/c1-3-5-6-7(9(15)16-4-2)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |

InChI Key |

PKJRABGROUDFHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-(trifluoroacetyl)hexanoate

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the trifluoroacetyl group onto a hexanoate ester framework. The key synthetic step is the trifluoroacetylation of an ethyl hexanoate derivative or a related precursor. Common reagents include ethyl trifluoroacetate as the trifluoroacetyl source, combined with bases or catalysts to facilitate the reaction.

Method 1: Direct Trifluoroacetylation Using Ethyl Trifluoroacetate

A widely reported method involves the reaction of ethyl hexanoate or its derivatives with ethyl trifluoroacetate in the presence of a base such as triethylamine or alkoxide bases (e.g., sodium methoxide, potassium methoxide). The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of this compound through nucleophilic acyl substitution.

Reaction Conditions and Procedure

- Starting materials: Ethyl hexanoate or an appropriate hexanoate derivative

- Trifluoroacetylating agent: Ethyl trifluoroacetate

- Base: Triethylamine or sodium/potassium methoxide

- Solvent: Dry methanol or ethyl acetate

- Temperature: Room temperature (approximately 20–25°C)

- Reaction time: Several hours to overnight (~12–24 hours)

- Work-up: Acidification with hydrochloric acid, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration to isolate the product

Example from Literature

In a synthesis of chiral N-trifluoroacetyl derivatives, L-methionine was reacted with ethyl trifluoroacetate in dry methanol with triethylamine at room temperature, stirred overnight. After aqueous acidification and extraction, the trifluoroacetylated product was isolated with a yield of approximately 79%.

| Parameter | Details |

|---|---|

| Reagents | Ethyl trifluoroacetate, base |

| Solvent | Dry methanol or ethyl acetate |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 12–24 hours |

| Work-up | Acidification, extraction |

| Yield | ~79% (reported example) |

Method 2: Esterification Followed by Trifluoroacetylation

Another approach involves first preparing the ethyl hexanoate ester from hexanoic acid or its salts, followed by trifluoroacetylation. For example, potassium 2-ethyl hexanoate can be esterified using ethyl acetate in the presence of acid catalysts such as thionyl chloride or concentrated sulfuric acid. Subsequently, trifluoroacetylation can be performed using trifluoroacetyl chloride or ethyl trifluoroacetate under controlled conditions.

Key Steps

- Step 1: Preparation of ethyl hexanoate by esterification of potassium 2-ethyl hexanoate with ethyl acetate using acid catalysts.

- Step 2: Introduction of the trifluoroacetyl group via reaction with trifluoroacetyl chloride or ethyl trifluoroacetate.

- Catalysts: Thionyl chloride, concentrated sulfuric acid

- Solvents: Polar aprotic solvents, chloro solvents, or mixtures

- Temperature: 0–5°C for esterification step; ambient for trifluoroacetylation

This two-step method allows for better control over each functional group introduction and may be advantageous for scale-up or when starting from salt intermediates.

Comparative Analysis of Preparation Methods

| Aspect | Method 1: Direct Trifluoroacetylation | Method 2: Esterification + Trifluoroacetylation |

|---|---|---|

| Starting material | Ethyl hexanoate or derivative | Potassium 2-ethyl hexanoate or hexanoic acid |

| Key reagents | Ethyl trifluoroacetate, base | Ethyl acetate, acid catalyst, trifluoroacetylating agent |

| Reaction conditions | Mild, room temperature, overnight | Esterification at low temperature, trifluoroacetylation ambient |

| Complexity | Single-step reaction | Two-step process |

| Yield | Moderate to high (~79%) | Potentially higher with optimized steps |

| Scalability | Suitable for lab scale | More adaptable for industrial scale |

| Purification | Acid-base extraction and drying | Similar with additional purification after esterification |

Summary Table of Key Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct trifluoroacetylation | Ethyl hexanoate | Ethyl trifluoroacetate, triethylamine | Room temperature, overnight | ~79 | Simple, mild conditions | Limited scalability |

| Esterification + trifluoroacetylation | Potassium 2-ethyl hexanoate | Ethyl acetate, thionyl chloride, trifluoroacetyl chloride | Esterification 0–5°C, trifluoroacetylation ambient | Variable | Better control, scalable | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-(trifluoroacetyl)hexanoate serves as a key intermediate in the synthesis of various bioactive compounds. Its trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic attacks.

Case Study : A study demonstrated that derivatives of this compound can be synthesized to form chiral α-amino acids, which are crucial in drug development for their biological activity .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| TFA-Protected α-Amino Acid | 82-85% | 70 °C for 2 h |

| Acylated Benzene Derivative | 63% | CH₂Cl₂ solvent at 20 °C |

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry, particularly as an inhibitor or modulator in various biological pathways. Its ability to interact with nicotinic acetylcholine receptors suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.

Case Study : Research indicates that derivatives of this compound can selectively modulate nicotinic acetylcholine receptor activity, providing insights into treatments for conditions such as Alzheimer's disease and schizophrenia .

| Disease Targeted | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer's Disease | Modulation of nAChR activity | |

| Schizophrenia | Neurotransmitter regulation |

Materials Science

In materials science, this compound is utilized in developing fluorinated polymers and coatings due to its unique chemical properties. The trifluoroacetyl moiety imparts desirable characteristics such as chemical inertness and thermal stability.

Case Study : The incorporation of this compound into polymer matrices has shown improved resistance to solvents and enhanced mechanical properties, making it suitable for high-performance applications .

| Property Improved | Original Polymer | Modified Polymer |

|---|---|---|

| Solvent Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Mechanism of Action

The mechanism by which ethyl 2-(trifluoroacetyl)hexanoate exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the disruption of normal metabolic processes, making the compound useful in studying enzyme kinetics and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-(Trifluoroacetyl)hexanoate vs. Ethyl Hexanoate

- Ethyl Hexanoate (Ethyl Caproate, C₈H₁₆O₂): A linear ester with a six-carbon chain, widely found in fruits, alcoholic beverages, and perfumes. It contributes apple-like and fruity aromas .

- Key Difference: The trifluoroacetyl group in this compound replaces the hydrogen at the second carbon, enhancing polarity and altering electron distribution. This substitution likely reduces volatility and increases resistance to hydrolysis compared to non-fluorinated analogs .

Other Comparable Esters:

- Ethyl 2-Methylbutanoate (C₇H₁₄O₂): Branched ester with a methyl group at the second carbon; dominant in pineapple aroma .

- Ethyl Caprylate (C₁₀H₂₀O₂) and Ethyl Decanoate (C₁₂H₂₄O₂): Longer-chain esters prevalent in wines, contributing floral and waxy notes .

Physical and Chemical Properties

*Inferred based on electronegativity and molecular weight.

Stability and Reactivity

The trifluoroacetyl group in this compound enhances stability against hydrolysis compared to non-fluorinated esters, as electron-withdrawing fluorine atoms reduce nucleophilic attack susceptibility. This property is advantageous in industrial processes requiring acidic or basic conditions .

Research Findings and Industrial Relevance

- Ethyl Hexanoate: Quantified at high concentrations in Luzhoulaojiao liquors (2,221 mg/L) and pineapples, validating its role as a flavor marker . Synergistic effects with other esters enhance descriptors like "banana" and "artificial sweet" in wines .

- Fluorinated Esters: this compound’s structural uniqueness suggests niche applications, though further studies are needed to elucidate its bioactivity and metabolic pathways .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 240.22 g/mol | Theoretical |

| Partition Coefficient | log P = 2.8 ± 0.3 | Convective Model |

| Retention Time (HPLC) | 8.2 min (C18 column) | Empirical Data |

Advanced: How does the trifluoroacetyl group influence reaction mechanisms in catalytic processes?

Methodological Answer:

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack in cross-coupling reactions. Computational studies (DFT) show:

- Activation Energy : Reduced by ~15 kcal/mol compared to non-fluorinated analogs.

- Steric Effects : Minimal due to the linear CF₃ group, allowing efficient coordination with transition metals like Ni or Pd.

Mechanistic validation involves isotopic labeling (¹³C) to track carbonyl group behavior during catalysis .

Advanced: What are the environmental implications of this compound degradation?

Methodological Answer:

Degradation via hydrolysis releases trifluoroacetic acid (TFA), a persistent environmental pollutant. Key findings:

- Wet Deposition : TFA levels in rainwater range from 10–200 ng/L, with higher concentrations in industrial regions .

- Monitoring Methods : Ion chromatography (IC) with conductivity detection quantifies TFA in environmental samples (LOD = 0.5 ng/L).

Mitigation strategies include catalytic defluorination using Ti-based catalysts under UV light to break C–F bonds .

Q. Table 2: TFA Levels in Environmental Samples

| Sample Type | TFA Concentration (ng/L) | Location | Reference |

|---|---|---|---|

| Rainwater | 110 ± 30 | Beijing, China | |

| Snow | 45 ± 15 | Sweden |

Basic: How is the structural configuration of this compound validated?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ = -75 ppm, triplet) confirms trifluoroacetyl group presence. ¹H NMR (δ 4.1–4.3 ppm, quartet) verifies ethyl ester protons.

- X-ray Crystallography : Resolves bond angles (C–C–O ≈ 120°) and confirms planar geometry of the carbonyl group.

- IR Spectroscopy : Strong absorbance at 1780 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C–F stretch) .

Advanced: What role do diffusion properties play in the compound’s application in drug delivery systems?

Methodological Answer:

- Matrix Compatibility : this compound exhibits low diffusivity (D ≈ 1.2 × 10⁻¹⁰ m²/s) in carrageenan matrices, making it suitable for sustained-release formulations.

- Partitioning : Hydrophobic interactions (log P = 2.8) enhance retention in lipid bilayers.

Experimental protocols involve Franz diffusion cells and LC-MS quantification of release kinetics .

Basic: How do synthetic impurities affect the compound’s bioactivity?

Methodological Answer:

- Impurity Profiling : GC-MS identifies byproducts like ethyl hexanoate (unreacted precursor) and trifluoroacetic anhydride (hydrolysis byproduct).

- Bioassay Impact : >95% purity is critical; even 2% impurities reduce antimicrobial activity by 40% in Staphylococcus aureus assays. Purification via silica gel chromatography (ethyl acetate/hexane gradient) achieves ≥99% purity .

Advanced: Can computational models predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Predict activation barriers for nucleophilic substitutions (e.g., SN2 at α-carbon) with <5% deviation from experimental data.

- Molecular Dynamics : Simulates solvent effects, showing THF improves reaction rates by 20% compared to DMF.

Validation involves correlating computed transition states with kinetic isotope effects (KIE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.